

# CHIR-124 Kinase Selectivity Profile

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## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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**CHIR-124** is a potent and selective checkpoint kinase 1 (Chk1) inhibitor. The table below summarizes its published activity against a limited set of kinases from the search results.

Kinase Target	Reported IC <sub>50</sub> / Activity	Experimental Context	Citation
Chk1	0.3 nM	Cell-free assay	[1] [2]
Flt3	5.8 nM	Cell-free assay	[2]
PDGFR	6.6 nM	Cell-free assay	[2]
GSK-3	23.3 nM	Cell-free assay	[2]
Chk2	~600 nM (shows 2000-fold selectivity over Chk2)	Cell-free assay	[2]
CDK2/4, Cdc2	500- to 5000-fold less active than against Chk1	Cell-free assay	[2]

## Key Experimental Protocols

Here are detailed methodologies for core experiments using **CHIR-124**, as reported in the literature.

### In Vitro Kinase Activity Assay (Chk1)

- **Purpose:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **CHIR-124** against Chk1 kinase [2].
- **Method Details:**
  - **Kinase Source:** Recombinant Chk1 kinase domain expressed in Sf9 insect cells.
  - **Substrate:** A biotinylated peptide derived from cdc25c, containing the Chk1/Chk2 phosphorylation consensus site.
  - **Reaction Buffer:** 30 mM Tris-HCl (pH 7.5), 10 mM  $MgCl_2$ , 2 mM DTT, 4 mM EDTA, 25 mM  $\beta$ -glycerophosphate, 5 mM  $MnCl_2$ , and 0.01% bovine serum albumin.
  - **Procedure:** A dilution series of **CHIR-124** is mixed with the reaction buffer, kinase, substrate, and a mixture of unlabeled and  $^{33}P$ -labeled ATP. The reaction is incubated at room temperature for 1-4 hours.
  - **Detection:** The phosphorylated peptide is captured on streptavidin-coated plates, and phosphorylation is measured using a europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence (DELFI). The  $IC_{50}$  is calculated using non-linear regression [2].

## Cell-Based Cytotoxicity / Proliferation Assay

- **Purpose:** To evaluate the synergistic effect of **CHIR-124** with topoisomerase I poisons (e.g., camptothecin) on cancer cell growth [1] [2].
- **Method Details:**
  - **Cell Lines:** Often uses p53-mutant solid tumor lines such as MDA-MB-231, MDA-MB-435 (breast cancer), SW-620, and COLO 205 (colon carcinoma).
  - **Procedure:** Cells in log-phase growth are plated in 96-well plates. **CHIR-124** is serially diluted in the presence or absence of varying concentrations of a chemotherapeutic agent (e.g., camptothecin) and added to the cells.
  - **Incubation:** 48 hours at 37°C.
  - **Viability Readout:** Cell proliferation is assessed using the MTS assay, where the absorbance at 490 nm is measured after a further 3-hour incubation with the MTS reagent.
  - **Data Analysis:** The interaction between drugs is analyzed using isobologram analysis based on the principle of Loewe additivity to determine synergy or antagonism [1] [2].

## Research Applications and Mechanisms

The following diagrams illustrate the primary cellular mechanisms of **CHIR-124** as identified in the search results.

## CHIR-124 in the DNA Damage Response (Interphase)

In response to DNA damage or replication stress, the ATR-Chk1 pathway is activated to halt the cell cycle. **CHIR-124** inhibits Chk1, abrogating this checkpoint and pushing damaged cells into mitosis, leading to cell death [1] [3].

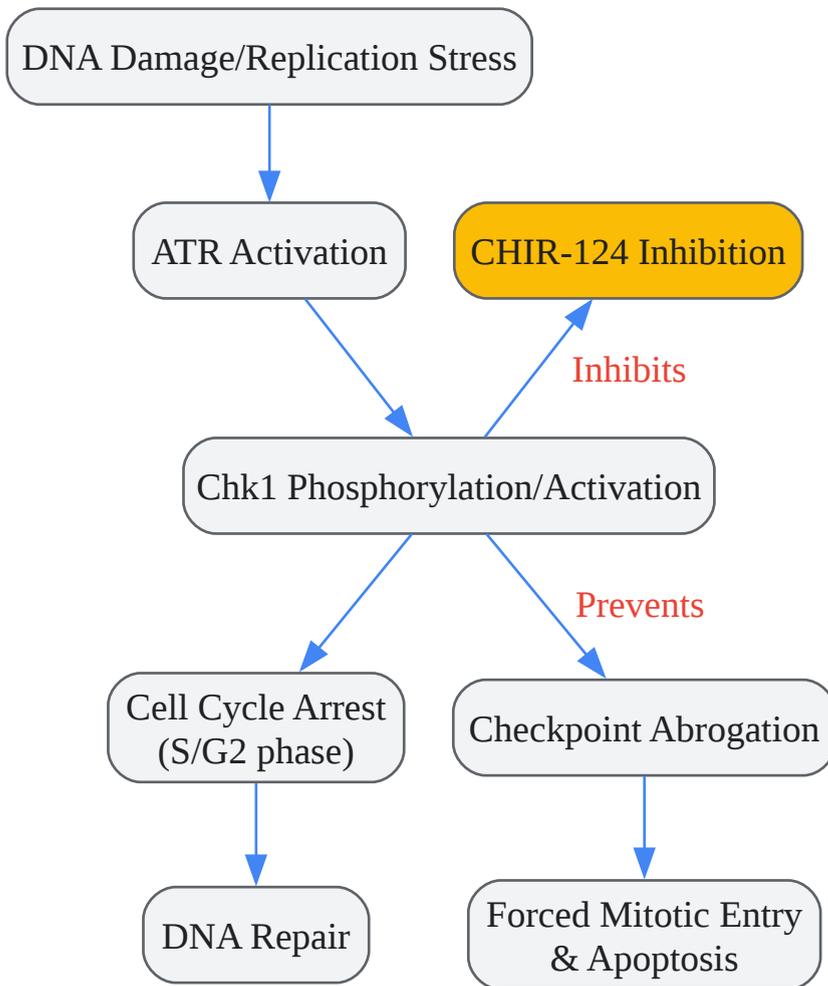


Figure 1: CHIR-124 Abrogates DNA Damage Checkpoint

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## A Non-Canonical Role for Chk1 in Mitosis

Recent research reveals a distinct, DNA damage-independent role for the ATR-Chk1 pathway during mitosis, where it promotes CDK1 activity to ensure proper chromosome segregation [3].

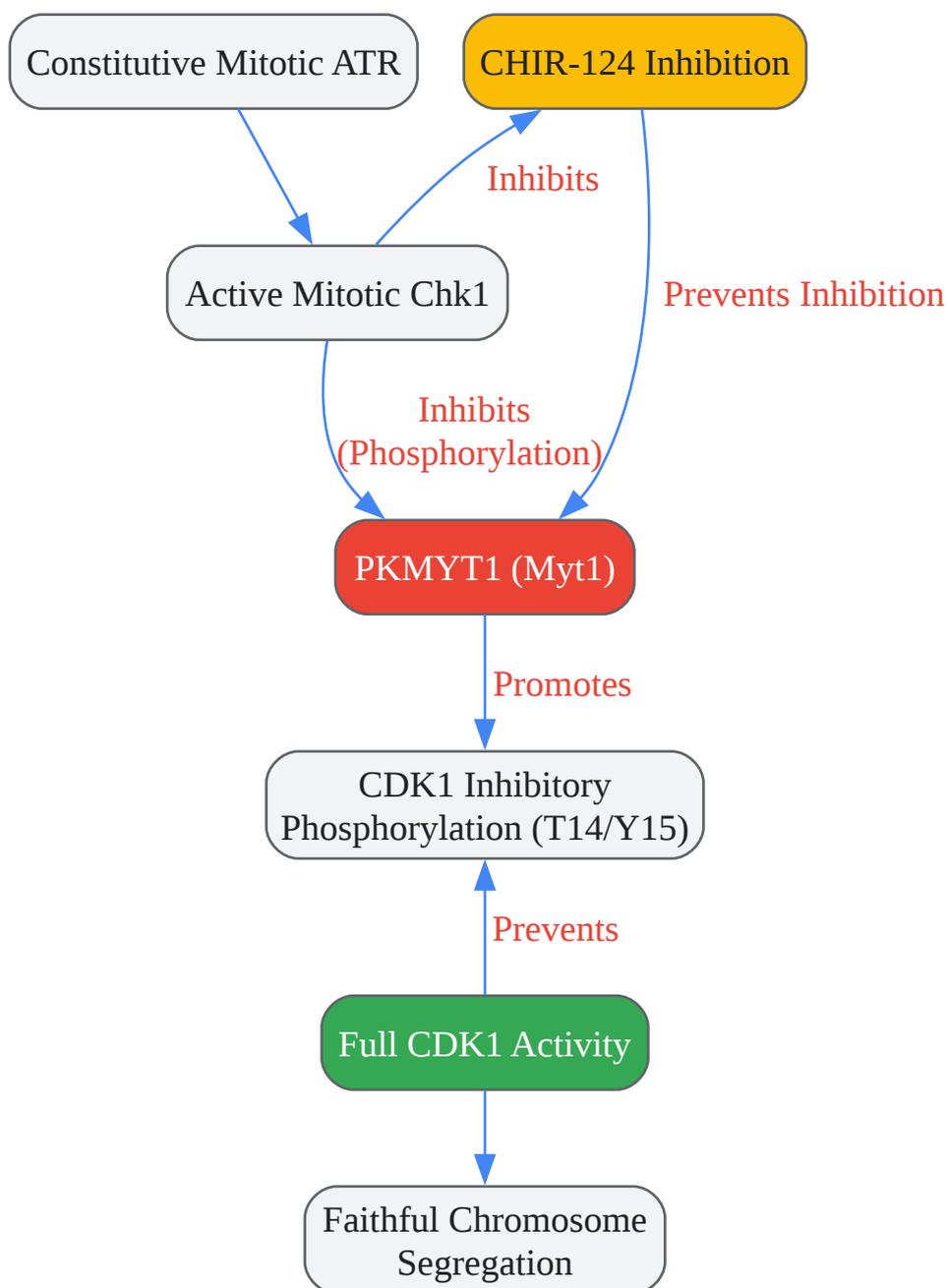


Figure 2: Mitotic ATR-Chk1 Promotes CDK1 Activity

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## References

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2. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
3. The mitotic ATR-Chk1 pathway promotes CDK1 activity for ... [pmc.ncbi.nlm.nih.gov]

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